2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinic acid core with a hydroxy group at the 2-position and a pyrrolidinylcarbonylphenyl group at the 5-position, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of new functional groups onto the aromatic ring.
Scientific Research Applications
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving nicotinic acid pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The nicotinic acid moiety is known to interact with G-protein-coupled receptors, influencing various cellular processes. The hydroxy and pyrrolidinylcarbonylphenyl groups may enhance the compound’s binding affinity and specificity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their diverse biological activities.
Uniqueness
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-15-14(17(22)23)9-13(10-18-15)11-4-3-5-12(8-11)16(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHKGGJQFDQEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688377 |
Source
|
Record name | 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-83-8 |
Source
|
Record name | 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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